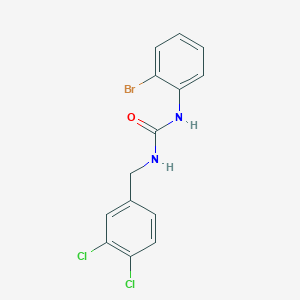
N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
説明
N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as Etomidate, is a short-acting intravenous hypnotic agent that is widely used in medical and scientific research. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its unique pharmacological properties and clinical applications.
作用機序
Etomidate acts primarily on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by binding to a specific site on the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and ultimately produces the desired sedative and anesthetic effects.
Biochemical and Physiological Effects:
Etomidate has a rapid onset of action and a short duration of effect, making it an ideal agent for induction of anesthesia. It has minimal cardiovascular and respiratory effects, making it a safe and effective agent for use in critically ill patients. However, like other anesthetic agents, Etomidate can cause side effects such as nausea, vomiting, and pain at the injection site.
実験室実験の利点と制限
Etomidate has several advantages for use in laboratory experiments. Its rapid onset and short duration of effect allow for precise control of the level and duration of anesthesia, which is important for many experimental procedures. It also has minimal cardiovascular and respiratory effects, which can be beneficial in studies where these parameters need to be carefully monitored. However, Etomidate can be expensive and requires careful handling and storage, which can limit its use in some experimental settings.
将来の方向性
There are several potential future directions for research on Etomidate. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of seizure disorders or traumatic brain injury. Finally, further research is needed to better understand the mechanisms of action of Etomidate and how it interacts with other drugs and biological systems.
科学的研究の応用
Etomidate is widely used in scientific research as a tool to study the mechanisms of anesthesia and sedation. It is also used to induce anesthesia in laboratory animals for various experimental procedures, such as electrophysiology, neuroimaging, and behavioral studies. In addition, Etomidate has been used in clinical research to investigate its potential therapeutic applications, such as in the treatment of seizure disorders and status epilepticus.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-9-11(7(2)19-17-9)13(18)16-10-6-4-5-8(14)12(10)15/h4-6H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHJNZFGFJKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4671071.png)
![5-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4671077.png)
![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B4671093.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)


![N-(2,4-difluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4671118.png)

![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4671131.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4671138.png)
![2-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4671144.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)
![pyrazolo[1',5':1,2]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4671159.png)